molecular formula C18H19N5O B11192069 (6-Methylimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(6-Methylimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11192069
M. Wt: 321.4 g/mol
InChI Key: NZUWMXPPYWMVGI-UHFFFAOYSA-N
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Description

1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it an environmentally friendly approach . The reaction conditions usually involve heating the reactants at a specific temperature for a set duration to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a process crucial for the downstream biosynthesis of cholesterol . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE stands out due to its unique combination of the imidazo[1,2-a]pyridine and piperazine moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N5O/c1-14-5-6-17-20-15(13-23(17)12-14)18(24)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12-13H,8-11H2,1H3

InChI Key

NZUWMXPPYWMVGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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